molecular formula C8H8N2O B060601 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one CAS No. 195606-32-7

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one

Cat. No. B060601
M. Wt: 148.16 g/mol
InChI Key: LWBGDZHPJZHCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one, also known as DPI, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.

Mechanism Of Action

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one binds to the regulatory domain of PKC, preventing its activation by phosphorylation. This results in the inhibition of downstream signaling pathways that are activated by PKC. 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to selectively inhibit PKCα and PKCβ, while having little effect on other isoforms of PKC.

Biochemical And Physiological Effects

The inhibition of PKC by 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of PKC by 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one in lab experiments is its high selectivity for PKCα and PKCβ. This allows researchers to specifically target these isoforms of PKC without affecting other isoforms. However, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one does have some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one. Another area of research is the investigation of the role of PKC in various diseases and the potential therapeutic benefits of PKC inhibition. Finally, the use of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases.

Synthesis Methods

The synthesis of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one. The purity of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one can be improved by recrystallization from ethanol.

Scientific Research Applications

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been used extensively in scientific research as a PKC inhibitor. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to have therapeutic potential in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

1,3-dimethylpyrrolo[1,2-c]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7-3-4-8(11)10(7)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBGDZHPJZHCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)N2C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.